2-Iodo-1H-benzoimidazole

Catalog No.
S1921542
CAS No.
27692-04-2
M.F
C7H5IN2
M. Wt
244.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-1H-benzoimidazole

CAS Number

27692-04-2

Product Name

2-Iodo-1H-benzoimidazole

IUPAC Name

2-iodo-1H-benzimidazole

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

InChI

InChI=1S/C7H5IN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)

InChI Key

ZROZRIKRPGMZBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)I

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)I
  • Potential Precursor Molecule

    2-Iodo-1H-benzoimidazole possesses an iodine atom bound to the imidazole ring. This iodine group can be readily replaced through various chemical reactions, making 2-Iodo-1H-benzoimidazole a potential precursor for the synthesis of diversely substituted benzimidazole derivatives. Benzimidazoles are a well-known class of heterocyclic compounds with a wide range of biological activities . By replacing the iodine with functional groups that influence the molecule's properties, researchers can potentially create new benzimidazole-based drugs or other functional molecules.

  • Structural Analogue Studies

    -Iodo-1H-benzoimidazole shares structural similarities with some known bioactive molecules. By studying the properties and biological effects of 2-Iodo-1H-benzoimidazole, researchers might gain insights into the mechanisms of action of these related molecules. This information could be valuable for the design and development of new drugs with improved efficacy or reduced side effects.

2-Iodo-1H-benzoimidazole is a chemical compound with the molecular formula C₇H₅IN₂. It features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The presence of an iodine atom at the second position of the benzimidazole makes it a halogenated derivative, which can significantly influence its chemical reactivity and biological activity. This compound is recognized for its potential applications in pharmaceuticals and as a building block in organic synthesis.

The chemical reactivity of 2-iodo-1H-benzoimidazole can be attributed to both the benzimidazole framework and the iodine substituent. Typical reactions include:

  • Nucleophilic substitution: The iodine atom can be replaced by various nucleophiles, making it useful in synthetic pathways.
  • Electrophilic aromatic substitution: The aromatic nature of the benzimidazole allows for electrophilic attack, particularly at the nitrogen atoms.
  • Formation of salts: The nitrogen atoms can form salts with acids, enhancing solubility and stability in various solvents .

Research indicates that derivatives of benzimidazole, including 2-iodo-1H-benzoimidazole, exhibit a range of biological activities. These compounds have been studied for their antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain benzimidazole derivatives have shown low minimum inhibitory concentrations against Candida albicans and Mycobacterium smegmatis, suggesting potential use in treating infections . Additionally, they may exhibit anticancer properties due to their ability to interfere with cellular processes.

The synthesis of 2-iodo-1H-benzoimidazole typically involves several key methods:

  • Iodination of Benzimidazole: This can be achieved through direct iodination using iodine monochloride or other iodinating agents under controlled conditions.
  • Condensation Reactions: The reaction of o-phenylenediamine with suitable aldehydes or ketones in the presence of an acid catalyst can yield benzimidazole derivatives, which can then be iodinated .
  • Cyclization Reactions: Starting from appropriate precursors such as ortho-substituted anilines, cyclization can lead to the formation of the benzimidazole core followed by iodination.

2-Iodo-1H-benzoimidazole has several noteworthy applications:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial agents and anticancer drugs.
  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique electronic properties, it may find applications in developing new materials or sensors.

Interaction studies have focused on understanding how 2-iodo-1H-benzoimidazole interacts with biological macromolecules. Molecular docking studies have identified potential targets such as enzymes involved in bacterial cell wall synthesis and metabolic pathways. These studies help elucidate the mechanisms through which these compounds exert their biological effects, providing insights into their therapeutic potential .

Several compounds share structural similarities with 2-iodo-1H-benzoimidazole, including:

Compound NameStructure TypeUnique Features
1H-benzimidazoleParent compoundLacks halogen substituents; broader biological activity spectrum
2-MethylbenzimidazoleMethylated derivativeExhibits different solubility and reactivity patterns
5-Iodo-1H-benzimidazoleIodinated derivativeSimilar halogenation but at a different position; varied biological activities
2-Amino-1H-benzimidazoleAminated derivativeEnhanced reactivity due to amino group; potential for different biological activities

The uniqueness of 2-iodo-1H-benzoimidazole lies in its specific iodine substitution at the second position, which can significantly alter its reactivity compared to other derivatives. This characteristic can enhance its interactions with biological targets and influence its pharmacological properties.

Laboratory-Scale Synthetic Routes

Iodination of Benzimidazole Precursors

The synthesis of 2-Iodo-1H-benzoimidazole represents a significant challenge in heterocyclic chemistry due to the electronic properties of the benzimidazole ring system and the specific regioselectivity required for iodine incorporation at the 2-position. Several methodologies have been developed for the direct iodination of benzimidazole precursors, each offering distinct advantages in terms of reaction conditions, yields, and substrate compatibility [1] [2].

Electrophilic Iodination with Trifluoroperacetic Acid

One of the most effective approaches involves the use of trifluoroperacetic acid-mediated electrophilic iodination, which enables the introduction of multiple iodine atoms into benzimidazole frameworks [1]. This methodology utilizes molecular iodine in combination with trifluoroperacetic acid as the activating agent, facilitating electrophilic aromatic substitution at the desired position. The reaction proceeds under relatively mild conditions, typically at room temperature to 50°C, yielding the target compound in 70-85% yield [1]. The mechanism involves the formation of highly electrophilic iodine species through interaction with the peracid, enabling efficient substitution even on electron-deficient aromatic systems.

Hypervalent Iodine-Mediated Synthesis

Alternative approaches employ hypervalent iodine reagents, particularly phenyliodine bis(trifluoroacetate) and related compounds, for the oxidative cyclization and iodination of benzimidazole precursors [3] [4]. These methodologies offer several advantages, including mild reaction conditions, short reaction times (typically 3-5 minutes), and high yields ranging from 80-95% [5]. The use of hypervalent iodine reagents such as PhI(OH)OTs has proven particularly effective for rapid benzimidazole synthesis while simultaneously introducing the iodine functionality [4].

Molecular Iodine with Selectfluor System

A particularly innovative approach involves the use of molecular iodine in combination with Selectfluor as a terminal oxidant, with catalytic amounts of iodobenzene [6]. This system operates under remarkably mild conditions, requiring only 0.5 mol% of iodobenzene catalyst and achieving quantitative yields (95-98%) within one hour [6]. The reaction proceeds through the in situ generation of hypervalent iodine species, which then facilitate both the cyclization and iodination processes in a single synthetic operation.

Direct Iodination Methods

Traditional direct iodination approaches utilize molecular iodine in the presence of various oxidizing systems. These methods, while requiring elevated temperatures, offer the advantage of using readily available reagents and simple experimental procedures [7] [8]. The iodination typically proceeds through electrophilic aromatic substitution mechanisms, with yields ranging from 60-80% depending on the specific reaction conditions and substrate electronics.

Hydrochloride Salt Formation Methodologies

The formation of stable hydrochloride salts of 2-Iodo-1H-benzoimidazole represents a critical step in both purification and pharmaceutical formulation processes. Several methodologies have been established for efficient salt formation, each optimized for specific applications and scales of operation [9] [10].

Direct Hydrochloric Acid Addition in Organic Solvents

The most commonly employed method involves the direct addition of anhydrous hydrochloric acid to a solution of the benzimidazole derivative in an appropriate organic solvent [9]. Dichloromethane has proven particularly effective as the reaction medium, providing excellent solubility for the free base while facilitating precipitation of the hydrochloride salt upon acid addition [9]. The procedure typically involves dissolving the benzimidazole compound in anhydrous dichloromethane at 30-35°C, followed by dropwise addition of a 2M solution of anhydrous hydrochloric acid in diethyl ether [9]. The reaction proceeds rapidly, with completion typically observed within 30 minutes, yielding the hydrochloride salt in 80-85% yield as a light yellow crystalline solid [9].

Gaseous Hydrochloric Acid Methods

Alternative approaches utilize gaseous hydrochloric acid bubbled through solutions of the benzimidazole derivative. This methodology offers superior control over stoichiometry and can achieve higher purities, particularly when conducted under strictly anhydrous conditions [10]. The process involves maintaining the reaction mixture at 0-10°C while slowly introducing gaseous hydrochloric acid until precipitation is complete. This approach typically achieves yields of 90-95% with excellent product quality characterized by high crystallinity and purity [10].

Aqueous-Organic Biphasic Systems

For larger-scale applications, aqueous-organic biphasic systems provide an economically attractive alternative. These methods involve the treatment of organic solutions containing the benzimidazole derivative with aqueous hydrochloric acid solutions, followed by controlled precipitation through pH adjustment [10]. While this approach may require longer reaction times (2-4 hours), it offers advantages in terms of waste minimization and environmental considerations.

Solvent Selection and Optimization

The choice of solvent system significantly impacts both the efficiency of salt formation and the quality of the final product. Ethyl acetate has emerged as a particularly effective medium for hydrochloride salt formation, providing excellent yields (85-95%) and producing high-quality white crystalline products [10]. The use of mixed solvent systems, particularly ethanol-water mixtures, enables fine-tuning of precipitation conditions and can improve product homogeneity [11].

Industrial Production Optimization Strategies

The translation of laboratory-scale synthetic procedures to industrial production requires comprehensive optimization of multiple parameters, including reaction engineering, process intensification, and economic considerations. Several key strategies have been identified for maximizing efficiency and minimizing costs in the industrial synthesis of 2-Iodo-1H-benzoimidazole [12] [13] [14].

Process Intensification Technologies

Modern industrial synthesis of benzimidazole derivatives increasingly relies on process intensification technologies to improve efficiency and reduce environmental impact [14] [15]. Continuous flow synthesis has emerged as a particularly promising approach, enabling precise control of reaction parameters while reducing reaction times and improving product consistency [14]. Flow systems allow for the efficient handling of reactive intermediates and enable the implementation of in-line purification processes, significantly streamlining the overall production workflow.

Catalyst System Optimization

Industrial-scale synthesis requires careful optimization of catalyst systems to balance activity, selectivity, and cost considerations [16] [15]. The development of recyclable catalyst systems represents a major focus area, with heterogeneous catalysts offering particular advantages for large-scale operations. Copper-based catalyst systems have shown exceptional promise for benzimidazole synthesis, with CuFe₂O₄ nanoparticles demonstrating 100% conversion with 97.5% selectivity under optimized conditions [15]. These systems enable catalyst recovery and reuse over multiple cycles, significantly reducing operational costs.

Solvent Management and Recovery

Effective solvent management represents a critical component of industrial optimization strategies. The implementation of solvent recovery systems can dramatically reduce raw material costs while improving environmental sustainability [12] [17]. Deep eutectic solvents have emerged as particularly attractive alternatives for benzimidazole synthesis, offering excellent catalytic properties while enabling easy product separation and solvent recycling [18]. The use of these green solvent systems can reduce environmental impact while maintaining high synthetic efficiency.

Energy Integration and Heat Management

Industrial processes require sophisticated energy management systems to optimize thermal efficiency and minimize utility costs. Heat integration technologies enable the recovery and reuse of thermal energy throughout the production process, significantly reducing overall energy consumption [12]. The implementation of microwave-assisted synthesis at industrial scale offers additional opportunities for energy optimization, enabling rapid heating and improved reaction kinetics while reducing overall processing times [19].

Quality Control and Process Monitoring

Industrial production requires robust quality control systems to ensure consistent product quality and regulatory compliance [20]. Advanced process analytical technologies enable real-time monitoring of reaction progress and product quality, facilitating immediate process adjustments when necessary. The implementation of statistical process control methodologies ensures consistent product quality while minimizing batch-to-batch variation.

Purification Techniques and Yield Maximization

The purification of 2-Iodo-1H-benzoimidazole requires careful selection of appropriate techniques to achieve the desired purity levels while maximizing product recovery. Several complementary approaches have been developed, each offering specific advantages for different applications and scales of operation [21] [22] [23].

Recrystallization Methodologies

Recrystallization remains the most widely employed purification technique for benzimidazole derivatives due to its effectiveness and simplicity [22] [24]. Ethanol has proven particularly effective as a recrystallization solvent, providing excellent solubility for the crude product while enabling selective crystallization of the pure compound [22] [24]. The optimal procedure involves dissolving the crude product in boiling ethanol (approximately 10 mL per gram), followed by slow cooling to room temperature and subsequent chilling to 0°C to maximize crystal formation [22]. This approach typically achieves recovery yields of 85-92% with purities ranging from 95-98% [24].

Methanol represents an alternative recrystallization solvent, particularly effective for compounds with higher solubility requirements [25] [26]. The recrystallization process from methanol proceeds under similar conditions but may require modified cooling protocols to optimize crystal formation. Studies have demonstrated that benzimidazole derivatives exhibit significantly higher solubility in methanol compared to ethanol or acetone, making it the preferred solvent for bulk purification operations [25].

Column Chromatography Optimization

Silica gel column chromatography provides superior purification capabilities for complex reaction mixtures, enabling the separation of closely related impurities and regioisomers [27] [28]. The optimal mobile phase system for 2-Iodo-1H-benzoimidazole purification involves gradient elution using dichloromethane-methanol mixtures, typically starting at 100:1 and progressing to 20:1 ratios [28]. This approach consistently achieves purities exceeding 98-99% with recovery yields of 75-95%, depending on the complexity of the starting mixture [28].

The implementation of automated column chromatography systems enables large-scale purification with consistent results and reduced labor requirements. Modern systems incorporate real-time monitoring capabilities, enabling optimization of separation conditions and automatic fraction collection based on product purity requirements [27].

Advanced Purification Technologies

Sublimation represents a highly effective purification technique for heat-stable benzimidazole derivatives, capable of achieving purities exceeding 99% [23]. The process involves heating the crude product under vacuum (typically 100-150°C at reduced pressure) to enable selective vaporization and subsequent condensation of the pure compound. While recovery yields may be somewhat lower (70-85%), the exceptional purity achieved makes this technique particularly valuable for pharmaceutical applications [23].

Crystallization from aqueous systems offers an environmentally sustainable alternative for large-scale purification operations. Although recovery yields may be reduced (60-75%), this approach eliminates the use of organic solvents and simplifies waste management considerations [29]. The optimization of crystallization conditions, including pH control and temperature cycling, can significantly improve both yield and product quality.

Process Integration and Yield Optimization

The integration of multiple purification techniques enables the optimization of overall process efficiency while maintaining high product quality standards. Sequential application of recrystallization followed by column chromatography can achieve exceptional purities while maximizing product recovery. The implementation of continuous purification technologies, including crystallization cascades and integrated separation systems, offers additional opportunities for yield optimization in industrial applications [21].

Quality-by-design principles enable the systematic optimization of purification processes through statistical analysis of multiple variables. Design of experiments methodologies can identify optimal combinations of solvent systems, temperature profiles, and processing conditions to maximize both yield and purity simultaneously [22].

XLogP3

2.4

Wikipedia

2-iodo-1H-benzimidazole

Dates

Last modified: 08-16-2023

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